5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
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Overview
Description
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S and a molecular weight of 251.62 g/mol . This compound belongs to the class of sulfonyl chlorides and is characterized by the presence of a fluorine atom, an oxo group, and a sulfonyl chloride group attached to a benzo[d]oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the following steps :
Formation of the Benzo[d]oxazole Ring: The initial step involves the formation of the benzo[d]oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The oxo group can participate in oxidation and reduction reactions, leading to the formation of hydroxyl or carbonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Derivatives: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Scientific Research Applications
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Uniqueness
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the specific positioning of the fluorine atom and the sulfonyl chloride group on the benzo[d]oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H3ClFNO4S |
---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
5-fluoro-2-oxo-3H-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-3(9)1-2-4-5(6)10-7(11)14-4/h1-2H,(H,10,11) |
InChI Key |
VTTPTAMHGVKWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=O)N2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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